molecular formula C14H13BrN4O B11987344 (E)-N'-(4-Bromobenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide

(E)-N'-(4-Bromobenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide

Cat. No.: B11987344
M. Wt: 333.18 g/mol
InChI Key: CZUQLYVXKGBWEB-LZYBPNLTSA-N
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Description

1,4,5,6-4H-CYCLOPENTAPYRAZOLE-3-CARBOXYLIC ACID (4-BROMO-BENZYLIDENE)-HYDRAZIDE is a complex organic compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,6-4H-CYCLOPENTAPYRAZOLE-3-CARBOXYLIC ACID (4-BROMO-BENZYLIDENE)-HYDRAZIDE typically involves the condensation of 4-bromo-benzaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and using continuous flow reactors to enhance yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,4,5,6-4H-CYCLOPENTAPYRAZOLE-3-CARBOXYLIC ACID (4-BROMO-BENZYLIDENE)-HYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1,4,5,6-4H-CYCLOPENTAPYRAZOLE-3-CARBOXYLIC ACID (4-BROMO-BENZYLIDENE)-HYDRAZIDE involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modifies.

    Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,4,5,6-4H-CYCLOPENTAPYRAZOLE-3-CARBOXYLIC ACID (4-CHLORO-BENZYLIDENE)-HYDRAZIDE
  • 1,4,5,6-4H-CYCLOPENTAPYRAZOLE-3-CARBOXYLIC ACID (4-METHYL-BENZYLIDENE)-HYDRAZIDE

Properties

Molecular Formula

C14H13BrN4O

Molecular Weight

333.18 g/mol

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C14H13BrN4O/c15-10-6-4-9(5-7-10)8-16-19-14(20)13-11-2-1-3-12(11)17-18-13/h4-8H,1-3H2,(H,17,18)(H,19,20)/b16-8+

InChI Key

CZUQLYVXKGBWEB-LZYBPNLTSA-N

Isomeric SMILES

C1CC2=C(C1)NN=C2C(=O)N/N=C/C3=CC=C(C=C3)Br

Canonical SMILES

C1CC2=C(C1)NN=C2C(=O)NN=CC3=CC=C(C=C3)Br

Origin of Product

United States

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